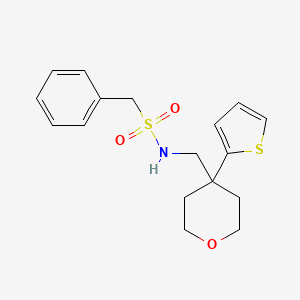

1-phenyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-phenyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S2/c19-23(20,13-15-5-2-1-3-6-15)18-14-17(8-10-21-11-9-17)16-7-4-12-22-16/h1-7,12,18H,8-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAUYGGCRQXLCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNS(=O)(=O)CC2=CC=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the core structures. One common method involves the reaction of N-methoxy-N-methyl-4-tetrahydropyranylformamide with thiophene derivatives under controlled conditions . The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures, followed by the addition of a Grignard reagent like methylmagnesium bromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiophene moiety.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-phenyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-phenyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations

Molecular Weight and Substituent Effects :

- The target compound (MW 350.5) is lighter than analogs with bulky aromatic groups (e.g., : MW 401.5) but heavier than simpler sulfonamides.

- ’s trifluoroethyl group increases metabolic stability but adds steric bulk and fluorine-induced lipophilicity.

Aromatic vs. ’s naphthalene and methoxyphenyl groups contribute to high lipophilicity and possible solubility challenges.

Heterocyclic Influence :

- The tetrahydro-2H-pyran ring in the target and introduces conformational flexibility, which may improve bioavailability compared to rigid analogs like .

Biological Activity

1-Phenyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide, with the CAS number 1203139-34-7, is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula : CHN OS

Molecular Weight : 351.5 g/mol

Structure : The compound features a phenyl group attached to a sulfonamide moiety and a tetrahydro-pyran ring substituted with a thiophene.

Biological Activity Overview

- Antimicrobial Properties : Initial studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its structure, which includes a sulfonamide group, is known for contributing to such properties.

- Anticancer Potential : The compound has been investigated for its effects on cancer cell lines, particularly hepatocellular carcinoma (HepG2). It was noted that modifications in the molecular structure can significantly influence the anticancer efficacy.

- Mechanism of Action : The biological activity is believed to involve interactions with specific enzymes or receptors, modulating their functions. For instance, the sulfonamide group may inhibit certain metabolic pathways crucial for pathogen survival or cancer cell proliferation.

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 1-phenyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide). The results indicated that this compound demonstrated significant inhibition against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of less than 10 μM .

Study 2: Anticancer Activity

In vitro tests on HepG2 cells revealed that the compound inhibited cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 15 μM, indicating promising anticancer activity. Structural modifications were found to enhance potency, suggesting that further optimization could yield more effective derivatives .

Study 3: Mechanistic Insights

Molecular docking studies have shown that the compound interacts with ATP synthase in Mycobacterium species, disrupting energy production. This interaction is crucial for understanding how structural features contribute to its biological effects .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-phenyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide, and what critical reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide bond formation between a methanesulfonyl chloride derivative and a tetrahydropyran-containing amine precursor. Key steps include:

- Nucleophilic substitution : Reacting 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methylamine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Solvent optimization : Use polar aprotic solvents (e.g., dichloromethane or DMF) to enhance reaction efficiency.

- Temperature control : Maintain 0–25°C to minimize side reactions .

- Validation : Monitor progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexanes .

Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to verify connectivity of the thiophene, tetrahydropyran, and sulfonamide moieties. Key signals include sulfonamide protons (~2.9–3.1 ppm) and thiophene aromatic protons (~6.8–7.2 ppm) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The tetrahydropyran ring adopts a chair conformation, and the sulfonamide group exhibits planar geometry .

- Mass spectrometry : Confirm molecular weight via HRMS (ESI+) with expected [M+H] peak .

Q. What functional groups in this compound are most reactive, and how do they influence downstream chemical modifications?

- Methodological Answer :

- Sulfonamide group : Reacts with electrophiles (e.g., alkyl halides) under basic conditions to form N-alkylated derivatives.

- Thiophene ring : Susceptible to electrophilic substitution (e.g., bromination) at the 5-position .

- Tetrahydropyran oxygen : Participates in hydrogen bonding, affecting solubility and crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer :

- Assay standardization : Compare results under consistent conditions (e.g., cell line, incubation time, concentration range).

- Solubility adjustments : Use co-solvents (e.g., DMSO/PBS) to ensure compound stability. Refer to similar sulfonamides where solubility impacted IC values .

- Target validation : Perform competitive binding assays or CRISPR knockouts to confirm target specificity .

Q. What strategies are effective for optimizing the pharmacokinetic profile of this compound while retaining its bioactivity?

- Methodological Answer :

- Lipophilicity modulation : Introduce polar substituents (e.g., hydroxyl groups) to the tetrahydropyran ring to improve aqueous solubility without disrupting thiophene-mediated target binding .

- Prodrug design : Convert the sulfonamide to a cleavable ester derivative for enhanced bioavailability .

- Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., thiophene oxidation) and block degradation pathways .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes to target proteins (e.g., kinases or GPCRs). Focus on optimizing interactions with the sulfonamide’s sulfonyl oxygen and thiophene’s π-system .

- QSAR studies : Correlate substituent electronic parameters (Hammett constants) with activity data to identify favorable modifications .

Q. What crystallographic challenges arise in resolving polymorphic forms of this compound, and how can they be addressed?

- Methodological Answer :

- Polymorph screening : Use solvent crystallization (e.g., ethanol vs. acetonitrile) to isolate different forms.

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices, common in sulfonamide derivatives due to flexible tetrahydropyran-thiophene linkages .

- Thermal analysis : Use DSC/TGA to correlate polymorph stability with lattice energy .

Q. How can stability studies under varying pH and temperature conditions inform formulation strategies for in vivo applications?

- Methodological Answer :

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions. Monitor degradation via HPLC-MS to identify labile sites (e.g., sulfonamide hydrolysis) .

- Lyophilization : Test freeze-dried formulations with stabilizers (e.g., trehalose) to enhance shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.